molecular formula C13H9BrO5 B12965296 3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid

3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid

Katalognummer: B12965296
Molekulargewicht: 325.11 g/mol
InChI-Schlüssel: BLUYEBZOADWAEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound that features a pyran ring substituted with benzyloxy, bromo, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic conditions.

    Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromo groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Lacks the bromo group, which may affect its reactivity and biological activity.

    5-Bromo-4-oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.

    3-(Benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a chloro group instead of a bromo group, which can affect its chemical reactivity and biological properties.

Uniqueness

3-(Benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both benzyloxy and bromo substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H9BrO5

Molekulargewicht

325.11 g/mol

IUPAC-Name

5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylic acid

InChI

InChI=1S/C13H9BrO5/c14-9-7-19-12(13(16)17)11(10(9)15)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)

InChI-Schlüssel

BLUYEBZOADWAEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(OC=C(C2=O)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.